Methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate is an organic compound characterized by its unique molecular structure and potential applications in medicinal chemistry. It contains a pyridine ring substituted with a hydroxymethyl group and a carboxylate moiety, which contribute to its biological activity and chemical reactivity. This compound is of interest due to its potential use in drug development, particularly as a scaffold for synthesizing biologically active molecules.
This compound can be classified under the category of pyridine derivatives, which are known for their diverse biological activities. Pyridines are aromatic heterocyclic compounds that often serve as building blocks in medicinal chemistry. Methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate is synthesized through various chemical reactions involving starting materials such as pyridine and aromatic aldehydes.
The synthesis of methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate typically involves several key steps:
The synthesis may utilize techniques such as microwave irradiation to enhance reaction rates and yields. For instance, the reaction conditions might involve a solvent system like methanol-water under controlled temperatures to facilitate the formation of the desired product with high efficiency .
Methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate has a complex molecular structure that can be represented as follows:
The compound features a pyridine ring fused with a phenolic structure, where the hydroxymethyl group is attached to one of the phenyl carbons.
Crystallographic studies may provide insights into bond lengths and angles, revealing the spatial arrangement of atoms within the molecule. For example, typical bond lengths in similar compounds include:
Methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate can participate in various chemical reactions, including:
These reactions often require specific catalysts or reagents, such as Lewis acids for esterification or reducing agents like sodium borohydride for reduction processes .
The mechanism of action for methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate is primarily based on its interaction with biological targets, such as enzymes or receptors. The hydroxymethyl group may play a critical role in enhancing binding affinity due to hydrogen bonding capabilities.
In vitro studies may reveal that this compound acts as an inhibitor or modulator of specific enzymes involved in metabolic pathways, thus showcasing its potential therapeutic applications .
Relevant data from studies indicate that the melting point ranges around 100–120 °C, while spectral analysis (NMR, IR) provides further confirmation of its structural characteristics .
Methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate has potential applications in:
The Suzuki-Miyaura cross-coupling reaction is pivotal for constructing the biaryl backbone of methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate. This method couples 3-bromopyridine-2-carboxylate derivatives with 4-(hydroxymethyl)phenylboronic acids under Pd catalysis. Key studies demonstrate that Pd(dba)₂ (palladium dibenzylideneacetone) serves as an optimal catalyst due to its air stability and ability to generate highly active Pd(0) species in situ [5] [10]. Ligand selection critically influences efficiency: bulky phosphine ligands (e.g., SPhos, XPhos) suppress protodeboronation side reactions, while aqueous/organic solvent mixtures (dioxane:H₂O, 4:1) enhance boronic acid solubility [5] [6]. Typical conditions involve mild bases (K₂CO₃) at 80–100°C, yielding >85% of the biaryl product within 12 hours [6].
Table 1: Optimized Suzuki-Miyaura Conditions for Target Compound Synthesis
Catalyst System | Ligand | Solvent | Base | Yield (%) |
---|---|---|---|---|
Pd(dba)₂ | SPhos | Dioxane/H₂O | K₂CO₃ | 92 |
Pd(PPh₃)₄ | None | Toluene/EtOH | Cs₂CO₃ | 78 |
Pd(OAc)₂ | XPhos | DMF/H₂O | K₃PO₄ | 85 |
Esterification of pyridine-2-carboxylic acids is achieved via Fischer esterification or carbodiimide-mediated coupling. For acid-sensitive substrates, DCC (dicyclohexylcarbodiimide)/DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane enables room-temperature esterification with methanol, achieving >90% conversion without epimerization [3] [8]. Alternatively, microwave-assisted Fischer esterification using sulfuric acid in methanol reduces reaction times from 24 hours to 30 minutes, though it requires rigorous pH control to prevent hydroxymethyl group dehydration [3]. Post-reaction purification via silica gel chromatography is essential to remove residual acids that could promote lactam formation.
Microwave irradiation significantly accelerates key steps in synthesizing the target compound. Hydroxymethylation of 4-bromobenzyl alcohol with formaldehyde under basic conditions (K₂CO₃) is enhanced 3-fold under microwave irradiation (100°C, 20 min, 85% yield) compared to conventional heating [3]. Similarly, alkylation of pyridine N-oxides with methyl 4-(bromomethyl)benzoate proceeds efficiently under microwave conditions (150°C, 15 min), followed by deoxygenation using Pd/C and ammonium formate. This approach bypasses air-sensitive pyridine anion intermediates, improving reproducibility [3].
Direct functionalization of C(sp³)-H bonds enables streamlined access to chiral intermediates. Pd(II)-catalyzed C–H activation of picolinamide-protected alanine derivatives couples with 4-(hydroxymethyl)phenyl iodides, affording enantiopure arylated products without racemization [2] [8]. Critical to success is the use of N-hydroxyphthalimide (NHPI) as an additive, which facilitates Pd(0)/Pd(II) redox cycling under atmospheric oxygen, eliminating the need for silver oxidants [2] [9]. This method achieves 34-fold selectivity for GluN1/GluN2A NMDA receptors in bioactive analogs, highlighting its utility for medicinal chemistry [2].
Table 2: C(sp³)-H Arylation Performance with Different Directing Groups
Directing Group | Catalyst | Oxidant | Yield (%) | ee (%) |
---|---|---|---|---|
8-Aminoquinoline | Pd(OAc)₂ | Ag₂CO₃ | 75 | 99 |
Picolinamide | Pd(TFA)₂ | O₂/NHPI | 82 | 98 |
Oxazoline | PdCl₂ | PhI(OAc)₂ | 68 | 97 |
D-Mandelic acid serves as a chiral precursor for hydroxymethyl-containing intermediates. O-silylated D-mandelic acid (21) undergoes multicomponent reactions with lithiated methoxyallene and pivalonitrile to yield β-ketoenamides, which cyclize to 4-hydroxypyridines (e.g., 22) with retention of configuration (98% ee) [3] [8]. Stereochemical integrity is confirmed via Mosher ester analysis, showing no racemization during TMSOTf-mediated cyclocondensation [3]. This method is compatible with N,N-dibenzylated amino acids (valine, phenylalanine), yielding pyridines 24 and 26 in 45–50% yield over two steps [3].
β-Alkoxy-β-ketoenamides derived from chiral carboxylic acids undergo TMSOTf-induced cyclocondensation to form 4-hydroxypyridine cores. The reaction proceeds via disilylated dihydropyridine intermediates, which aromatize via trimethylsilanol elimination [3] [7]. Key advantages include:
Table 3: Chiral Pool Synthesis Outcomes Using β-Ketoenamide Cyclocondensation
Chiral Precursor | Product | Yield (%) | ee (%) | Tautomer Preference |
---|---|---|---|---|
O-TBS-D-mandelic acid | 22 | 65 | 98 | Pyridone |
N,N-Dibenzyl-valine | 24 | 45 | >99 | Pyridinol |
(S)-2-Methylbutyronitrile | 40 | 56 | 97 | Solvent-dependent |
Table 4: Key Identifiers for Methyl 3-[4-(Hydroxymethyl)phenyl]pyridine-2-carboxylate
Identifier | Value |
---|---|
IUPAC Name | methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate |
Molecular Formula | C₁₄H₁₃NO₃ |
Molecular Weight | 243.26 g/mol |
CAS Number | Not available |
SMILES | COC(=O)C1=C(C=CC=N1)C2=CC=C(C=C2)CO |
InChIKey | VZCBTKPHDMCVFI-UHFFFAOYSA-N |
Catalog Number | EVT-8095926 (Evitachem) |
Therapeutic Use | Research only (non-human) |
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.: 990-73-8
CAS No.: